molecular formula C18H12N2O4 B2512333 (5-(Furan-2-yl)isoxazol-3-yl)methyl quinoline-2-carboxylate CAS No. 1208754-38-4

(5-(Furan-2-yl)isoxazol-3-yl)methyl quinoline-2-carboxylate

Cat. No. B2512333
CAS RN: 1208754-38-4
M. Wt: 320.304
InChI Key: ITNJVRFWSHEGQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazoles are commonly synthesized using metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

Scientific Research Applications

Synthesis and Antitubercular Evaluation

Quinoline derivatives have been synthesized through catalyzed reactions, demonstrating significant antitubercular activities. For instance, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed potent activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Kantevari et al., 2011).

Fused Polycyclic Heterocycles Synthesis

Research on the three-component reaction of aldehydes, 5-aminobenzofuran-2-carboxylate, and 4-hydroxy-2H-chromen-2-one or cyclopentane-1,3-dione has led to the efficient synthesis of fused polycyclic heterocycles, which are crucial for bioactive screening, showcasing the versatility of furan derivatives in synthesizing complex molecular structures (Li et al., 2017).

Electrophilic Substitution Reactions

Studies on electrophilic substitution reactions of furan and quinoline derivatives, such as 2-(Fur-2-yl)thiazolo[4,5-f]quinoline and 2-(furan-2-yl)thiazolo[5,4-f]quinoline, demonstrate the chemical reactivity of these compounds and their potential for creating diverse chemical entities with varied biological activities (Aleksandrov et al., 2019; El’chaninov & Aleksandrov, 2017).

Antitumor Activity

The synthesis of quinoline and quinoxaline derivatives has been explored for their potential antitumor activities. Certain derivatives have been evaluated using the National Cancer Institute's screening protocol, indicating the promise of furan and quinoline-based compounds in developing anticancer agents (Noolvi et al., 2011).

Antioxidant and Antimicrobial Studies

The synthesis and evaluation of novel 2-(benzofuran-2-yl) and 2-(furan-2-yl) quinoline-4-carboxylates for their antioxidant and antimicrobial activities demonstrate the multifaceted applications of furan and quinoline derivatives. These compounds show potential as bioactive molecules with diverse therapeutic applications (Rajpurohit et al., 2017).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-18(15-8-7-12-4-1-2-5-14(12)19-15)23-11-13-10-17(24-20-13)16-6-3-9-22-16/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNJVRFWSHEGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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